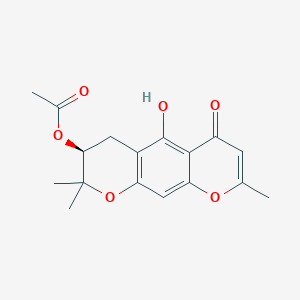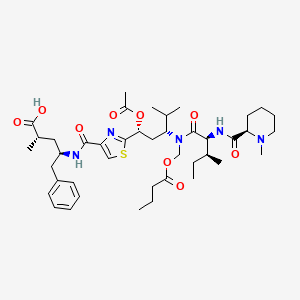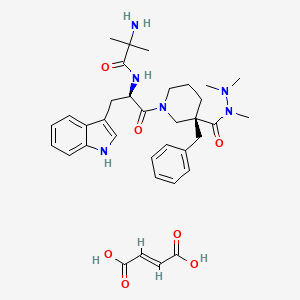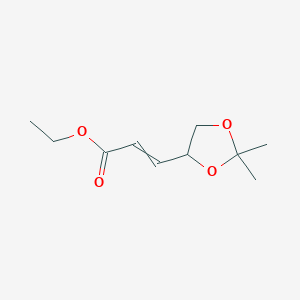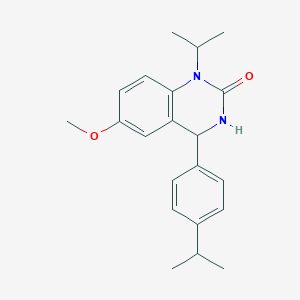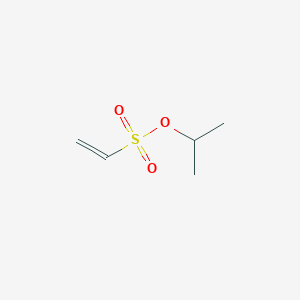
Bvdv-IN-1
Overview
Description
BVDV-IN-1 is a non-nucleoside inhibitor of bovine viral diarrhea virus. This compound has shown significant antiviral activity against bovine viral diarrhea virus, particularly strains resistant to other non-nucleoside inhibitors such as thiosemicarbazone . Bovine viral diarrhea virus is a pathogen that causes substantial economic losses in the cattle industry due to its impact on animal health and productivity.
Preparation Methods
The synthesis of BVDV-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer its antiviral properties. The synthetic route typically includes:
Formation of the core structure: This involves the use of various organic reactions to build the basic skeleton of the molecule.
Functional group modifications: Specific functional groups are introduced to enhance the compound’s binding affinity and specificity for the viral target.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring consistency and quality control. This might include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield.
Chemical Reactions Analysis
BVDV-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: This involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the functional groups on the this compound molecule.
Scientific Research Applications
BVDV-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of non-nucleoside inhibitors and their interactions with viral enzymes.
Biology: Employed in studies to understand the lifecycle of bovine viral diarrhea virus and the role of specific viral proteins in infection.
Medicine: Investigated as a potential therapeutic agent for treating bovine viral diarrhea virus infections in cattle.
Industry: Used in the development of antiviral drugs and vaccines for livestock.
Mechanism of Action
BVDV-IN-1 exerts its antiviral effects by binding to a hydrophobic pocket of the bovine viral diarrhea virus RNA-dependent RNA polymerase. This binding inhibits the polymerase’s activity, preventing the replication of the viral RNA and thereby halting the virus’s lifecycle . The molecular targets involved include the viral RNA-dependent RNA polymerase and other associated viral proteins.
Comparison with Similar Compounds
BVDV-IN-1 is unique among non-nucleoside inhibitors due to its specific binding affinity for the bovine viral diarrhea virus RNA-dependent RNA polymerase. Similar compounds include:
Thiosemicarbazone: Another non-nucleoside inhibitor with a different binding mechanism.
Nisin: A naturally occurring peptide with antiviral properties against bovine viral diarrhea virus.
Lactoferrin: A protein that has shown antiviral activity against bovine viral diarrhea virus.
Compared to these compounds, this compound has shown superior efficacy in inhibiting viral replication, particularly in strains resistant to other inhibitors.
Properties
IUPAC Name |
2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-15-14-23-10-12-24(13-11-23)20-17-8-4-5-9-18(17)21-19(22-20)16-6-2-1-3-7-16/h1-9,25H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFKMYSBAMEGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

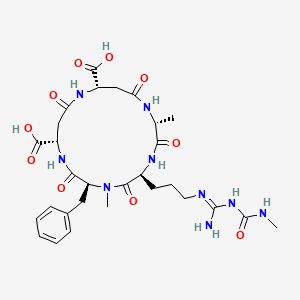
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
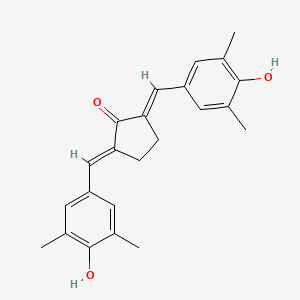
![Trans-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)


